molecular formula C12H14N2O3 B2967613 (R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid CAS No. 89496-02-6

(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid

Cat. No.: B2967613
CAS No.: 89496-02-6
M. Wt: 234.255
InChI Key: KVNPSKDDJARYKK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative that features an indole ring substituted with a methoxy group

Biochemical Analysis

Biochemical Properties

5-METHOXY-D-TRYPTOPHAN is synthesized from L-tryptophan via two enzymatic steps involving tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . It interacts with various enzymes and proteins, including peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating cellular metabolism .

Cellular Effects

5-METHOXY-D-TRYPTOPHAN has been found to have significant effects on various types of cells and cellular processes . It protects endothelial barrier function, promotes endothelial repair, and blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation . It also controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .

Molecular Mechanism

The molecular mechanism of 5-METHOXY-D-TRYPTOPHAN involves its binding interactions with biomolecules and its influence on gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 5-METHOXY-D-TRYPTOPHAN change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 5-METHOXY-D-TRYPTOPHAN vary with different dosages in animal models

Metabolic Pathways

5-METHOXY-D-TRYPTOPHAN is involved in several metabolic pathways . It undergoes side chain degradation by O-demethylation, direct hydroxylation on the aromatic ring, and side chain degradation by N-deisopropylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methoxyindole.

    Alkylation: The indole ring is alkylated to introduce the propanoic acid side chain.

    Amination: The propanoic acid derivative is then subjected to amination to introduce the amino group at the alpha position.

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often utilize reagents like halogens and sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in biochemical pathways and its potential as a neurotransmitter analog.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    5-Methoxytryptamine: A derivative of tryptamine with a methoxy group at the 5-position.

    Serotonin: A neurotransmitter derived from tryptophan with an indole ring structure.

Uniqueness

®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a methoxy-substituted indole ring. This combination of features allows it to interact with biological systems in distinct ways, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNPSKDDJARYKK-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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